(S)-(+)-2-Heptanol

Catalog No.
S608622
CAS No.
6033-23-4
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-Heptanol

CAS Number

6033-23-4

Product Name

(S)-(+)-2-Heptanol

IUPAC Name

(2S)-heptan-2-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

CETWDUZRCINIHU-ZETCQYMHSA-N

SMILES

CCCCCC(C)O

Canonical SMILES

CCCCCC(C)O

Isomeric SMILES

CCCCC[C@H](C)O

Organic Synthesis:

(S)-(+)-2-Heptanol serves as a valuable chiral building block in organic synthesis. Its hydroxyl group and the specific chirality at the second carbon atom allow for selective reactions and the creation of new chiral molecules. Here are some examples:

  • Synthesis of Esters: It can be reacted with various acid chlorides or anhydrides to form optically active esters, used in pharmaceutical research and drug development [].
  • Preparation of Chiral Sulfates and Tosylates: Reaction with sulfonyl chlorides like p-toluenesulfonyl chloride (p-TsCl) yields chiral sulfates or tosylates, useful as protecting groups in organic synthesis [].
  • Asymmetric Catalysis: (S)-(+)-2-Heptanol can be employed as a ligand in asymmetric catalysis, a technique for creating enantiomerically pure compounds crucial in drug discovery [].

Material Science:

(S)-(+)-2-Heptanol's properties, like chirality and amphiphilicity (having both hydrophobic and hydrophilic regions), make it a potential candidate for various material science applications:

  • Liquid Crystals: Its chiral structure holds promise in the development of new liquid crystals with specific optical properties [].
  • Chirality-Sensing Materials: The molecule's ability to interact differently with other chiral molecules paves the way for designing chirality-sensing materials used in sensors and separation technologies [].

Biological Research:

(S)-(+)-2-Heptanol, being a secondary alcohol, exhibits some biological activity, making it relevant in:

  • Antimicrobial Studies: Research suggests its potential application as an antimicrobial agent against certain bacterial strains [].
  • Insect Repellent Properties: Studies report its effectiveness as a repellent against some insects.

(S)-(+)-2-Heptanol is a chiral secondary alcohol with the molecular formula C7H16OC_7H_{16}O and a molecular weight of approximately 116.20 g/mol. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a straight-chain heptane. This compound is known for its mild alcohol odor and is typically a clear, colorless liquid at room temperature. It is insoluble in water but soluble in most organic solvents, making it versatile in various chemical applications .

Typical of secondary alcohols:

  • Dehydration: Upon heating, it can undergo dehydration to form alkenes, such as 2-heptene:
    C7H16OC7H14+H2OC_7H_{16}O\rightarrow C_7H_{14}+H_2O
  • Oxidation: It can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions. For instance, oxidation with potassium dichromate can yield heptan-2-one:
    C7H16O+[O]C7H14O+H2OC_7H_{16}O+[O]\rightarrow C_7H_{14}O+H_2O
  • Reduction: Conversely, it can be reduced to form alkanes using reducing agents like lithium aluminum hydride:
    C7H16O+LiAlH4C7H16+H2OC_7H_{16}O+LiAlH_4\rightarrow C_7H_{16}+H_2O

(S)-(+)-2-Heptanol exhibits biological activity that has been studied for its potential applications in various fields. It has been noted for its antimicrobial properties, which could be beneficial in food preservation and pharmaceuticals. Additionally, it has been investigated for its role as a flavoring agent due to its pleasant odor profile. Some studies suggest that it may also possess skin sensitization properties, which necessitates caution in cosmetic formulations .

Several methods exist for synthesizing (S)-(+)-2-Heptanol:

  • Chiral Catalysis: The use of chiral catalysts allows for the selective synthesis of (S)-(+)-2-Heptanol from achiral precursors.
  • Enzymatic Methods: Enzymes such as alcohol dehydrogenases can be employed to produce (S)-(+)-2-Heptanol from ketones or aldehydes.
  • Grignard Reaction: The reaction of a Grignard reagent with an aldehyde can yield (S)-(+)-2-Heptanol:
    RMgX+RCHORCH(OH)R+MgX(OH)R-MgX+R'CHO\rightarrow R'CH(OH)R+MgX(OH)

Research into the interactions of (S)-(+)-2-Heptanol indicates that it may interact with various biological systems. For example, studies have shown that it can influence cellular pathways related to metabolism and immune response. Its potential skin sensitization effects have also prompted investigations into its interactions with skin proteins and receptors, highlighting the need for further research in dermatological contexts .

(S)-(+)-2-Heptanol belongs to a class of compounds known as heptanols, which include several isomers. Here are some similar compounds:

Compound NameStructureUnique Features
(R)-(-)-2-HeptanolChiral isomerOpposite optical activity
1-HeptanolLinear alcoholPrimary alcohol, different reactivity
3-HeptanolSecondary alcoholDifferent position of hydroxyl group
2-HexanolSecondary alcoholShorter carbon chain

Uniqueness of (S)-(+)-2-Heptanol

(S)-(+)-2-Heptanol's uniqueness lies in its specific stereochemistry, which imparts distinct biological activities and sensory properties compared to its structural analogs. The presence of the hydroxyl group at the second carbon position also influences its reactivity and applications in organic synthesis.

XLogP3

2.3

UNII

7XQ9F7KYPW

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (26.92%): Flammable liquid and vapor [Warning Flammable liquids];
H311 (19.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (73.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

(+)-2-heptanol

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Modify: 2023-08-15

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